

# A Comparative Spectroscopic Guide to 3-Chloropropionamide

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Compound of Interest		
Compound Name:	3-Chloropropionyl chloride	
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For researchers and professionals in drug development and chemical analysis, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectroscopic properties of 3-chloropropionamide against its non-halogenated counterpart, propanamide, and its isomeric form, 2-chloropropionamide. The data presented is supported by experimental protocols and visualized workflows to offer a practical resource for laboratory applications.

## **Executive Summary**

3-Chloropropionamide (C<sub>3</sub>H<sub>6</sub>CINO) is a halogenated amide with a molecular weight of 107.54 g/mol .[1][2] Its spectroscopic signature is significantly influenced by the presence of the electronegative chlorine atom, which induces notable shifts in Nuclear Magnetic Resonance (NMR) spectra and dictates characteristic fragmentation patterns in Mass Spectrometry (MS). Infrared (IR) spectroscopy further allows for the identification of its key functional groups. This guide will delve into the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data for 3-chloropropionamide and compare it with propanamide and 2-chloropropionamide to highlight these distinguishing features.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for 3-chloropropionamide and its selected alternatives.



#### <sup>1</sup>H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl<sub>3</sub>) Reference: Tetramethylsilane (TMS)

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Integration, Assignment
3-Chloropropionamide	~2.8 ppm (t, 2H, -CH <sub>2</sub> -CO-), ~3.7 ppm (t, 2H, Cl-CH <sub>2</sub> -), ~6.0-7.5 ppm (br s, 2H, -NH <sub>2</sub> )
Propanamide	~1.1 ppm (t, 3H, CH <sub>3</sub> -), ~2.2 ppm (q, 2H, -CH <sub>2</sub> -CO-), ~5.5-7.0 ppm (br s, 2H, -NH <sub>2</sub> )
2-Chloropropionamide	~1.7 ppm (d, 3H, CH <sub>3</sub> -), ~4.5 ppm (q, 1H, Cl-CH-), ~6.0-7.5 ppm (br s, 2H, -NH <sub>2</sub> )[3]

## <sup>13</sup>C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl<sub>3</sub>) or Polysol Reference: Tetramethylsilane (TMS)[4]

Compound	Chemical Shift (δ) ppm, Assignment
3-Chloropropionamide	~39 ppm (-CH <sub>2</sub> -CO-), ~41 ppm (Cl-CH <sub>2</sub> -), ~173 ppm (-CO-NH <sub>2</sub> )
Propanamide	~10 ppm (CH <sub>3</sub> -), ~31 ppm (-CH <sub>2</sub> -CO-), ~177 ppm (-CO-NH <sub>2</sub> )[5]
2-Chloropropionamide	~22 ppm (CH <sub>3</sub> -), ~54 ppm (Cl-CH-), ~172 ppm (-CO-NH <sub>2</sub> )

## Infrared (IR) Spectral Data

Technique: KBr Pellet or Nujol Mull



Compound	Key Vibrational Frequencies (cm <sup>-1</sup> ) and Assignments
3-Chloropropionamide	~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1630 (N-H bend, Amide II), ~750 (C-Cl stretch)
Propanamide	~3350 & 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1630 (N-H bend, Amide II)[6] [7]
2-Chloropropionamide	~3400-3200 (N-H stretch), ~1655 (C=O stretch, Amide I), ~1625 (N-H bend, Amide II), ~780 (C-Cl stretch)

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Compound	Molecular Ion (M+) m/z, Key Fragment Ions m/z (Relative Intensity)
3-Chloropropionamide	107/109 (M+, ~3:1), 72 ([M-Cl]+), 44 ([CONH <sub>2</sub> ]+)
Propanamide	73 (M <sup>+</sup> ), 44 ([CONH <sub>2</sub> ] <sup>+</sup> )
2-Chloropropionamide	107/109 (M+, ~3:1), 72 ([M-Cl]+), 44 ([CONH <sub>2</sub> ]+)

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic techniques discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the amide in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in an NMR tube.[1]
- Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz for <sup>1</sup>H NMR) is used.



Acquisition Parameters (¹H NMR):

o Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-12 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

Spectral width: 0-200 ppm

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
 Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (Nujol Mull):
  - Grind a small amount of the solid sample in an agate mortar.
  - Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.
  - Spread the mull between two salt plates (e.g., NaCl or KBr).



- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- · Acquisition:
  - Record a background spectrum of the empty sample holder (for KBr) or salt plates with Nujol.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background.
  - Typically, spectra are collected over a range of 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry (MS)**

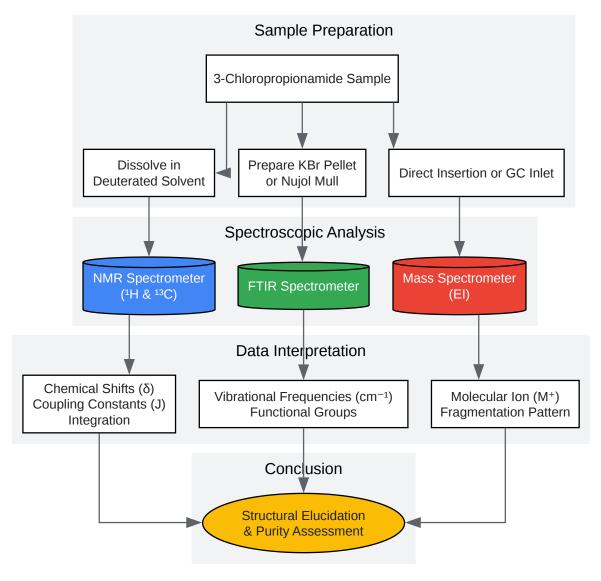
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

## **Workflow and Pathway Diagrams**

To visualize the process of spectroscopic characterization, the following diagrams are provided.



#### General Workflow for Spectroscopic Characterization



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Caption: Workflow for Spectroscopic Characterization.



# Predicted EI-MS Fragmentation of 3-Chloropropionamide - •Cl - •CH<sub>2</sub>CH<sub>2</sub>Cl - •CONH<sub>2</sub> [CH<sub>2</sub>-CH<sub>2</sub>-CONH<sub>2</sub>]<sup>+</sup> m/z 72 [CI-CH<sub>2</sub>-CH<sub>2</sub>]<sup>+</sup> m/z 63/65

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Caption: EI-MS Fragmentation of 3-Chloropropionamide.

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